Cas no 23202-51-9 (4-hydroxy-2-methylbenzene-1-sulfonamide)

4-hydroxy-2-methylbenzene-1-sulfonamide is a versatile organic compound with significant applications in pharmaceuticals and industrial chemistry. Its unique structural features confer excellent solubility, stability, and reactivity, making it a valuable intermediate in the synthesis of various compounds. This compound's ability to undergo various chemical transformations and its compatibility with diverse reaction conditions highlight its utility in the development of novel pharmaceutical agents and specialty chemicals.
4-hydroxy-2-methylbenzene-1-sulfonamide structure
23202-51-9 structure
Product Name:4-hydroxy-2-methylbenzene-1-sulfonamide
CAS No:23202-51-9
MF:C7H9NO3S
MW:187.216260671616
MDL:MFCD16997506
CID:251836
PubChem ID:45080608
Update Time:2025-11-01

4-hydroxy-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-hydroxy-2-methyl-
    • 4-hydroxy-2-methylbenzenesulfonamide
    • 2-Methyl-4-hydroxybenzenesulfonamide
    • 4-Hydroxy-o-toluenesulfonamide
    • o-Toluenesulfonamide,4-hydroxy- (8CI)
    • 4-hydroxy-2-methylbenzene-1-sulfonamide
    • Z1255501255
    • EN300-277285
    • AKOS017518647
    • BENZENESULFONAMIDE, 4-HYDROXY-2-METHYL-
    • GS0917
    • DTXSID80664048
    • MB23403
    • A1-13222
    • 23202-51-9
    • Benzenesulfonamide, 4-hydroxy-2-methyl- (9CI)
    • MDL: MFCD16997506
    • Inchi: 1S/C7H9NO3S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
    • InChI Key: ZQKITWMQXQPWGN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)O)(N)(=O)=O

Computed Properties

  • Exact Mass: 187.03037
  • Monoisotopic Mass: 187.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 88.8A^2

Experimental Properties

  • PSA: 80.39

4-hydroxy-2-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-hydroxy-2-methylbenzene-1-sulfonamide

Professional Introduction to 4-hydroxy-2-methylbenzene-1-sulfonamide (CAS No. 23202-51-9)

4-hydroxy-2-methylbenzene-1-sulfonamide, with the chemical identifier CAS No. 23202-51-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its hydroxyl and sulfonamide functional groups, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of both a hydroxyl group and a sulfonamide moiety imparts distinct reactivity and binding properties, which are highly valuable in the design of novel therapeutic agents.

The molecular structure of 4-hydroxy-2-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, with a sulfonamide group attached to the 1-position. This arrangement creates a molecule with potential interactions across multiple biological targets, making it an intriguing subject for further investigation in drug discovery and development. The sulfonamide group, in particular, is well-known for its role as a pharmacophore in numerous drugs, including antibiotics, diuretics, and anticonvulsants.

In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of 4-hydroxy-2-methylbenzene-1-sulfonamide. The hydroxyl group provides opportunities for hydrogen bonding interactions, while the sulfonamide moiety allows for electrostatic interactions with biological targets. These features make this compound a versatile scaffold for designing molecules that can modulate biological pathways effectively.

One of the most compelling aspects of 4-hydroxy-2-methylbenzene-1-sulfonamide is its potential application in the development of novel anticancer agents. Current research suggests that sulfonamide derivatives can interfere with key enzymatic processes involved in cancer cell proliferation and survival. The structural motif of 4-hydroxy-2-methylbenzene-1-sulfonamide may offer a means to selectively target these processes without affecting normal cells. Preliminary studies have indicated that this compound can inhibit certain kinases and other enzymes overexpressed in tumor cells, thereby demonstrating its potential as an anti-cancer therapeutic.

Furthermore, the compound has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. The ability of 4-hydroxy-2-methylbenzene-1-sulfonamide to modulate inflammatory pathways could make it a valuable addition to therapeutic strategies aimed at reducing inflammation and its associated complications.

The synthesis of 4-hydroxy-2-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthesis process. These techniques not only improve efficiency but also enhance the scalability of production, making it feasible for industrial applications.

From a medicinal chemistry perspective, the structural diversity offered by 4-hydroxy-2-methylbenzene-1-sulfonamide allows for extensive modifications to tailor its pharmacological properties. By introducing additional functional groups or altering existing ones, researchers can fine-tune the compound's bioactivity, solubility, and metabolic stability. This flexibility is crucial for developing drug candidates that meet stringent pharmacokinetic and pharmacodynamic requirements.

The role of computational chemistry in studying 4-hydroxy-2-methylbenzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and interactions between this compound and biological targets with remarkable accuracy. These predictions guide experimental efforts by identifying promising lead structures for further optimization. Additionally, virtual screening methods have been used to identify potential analogs of 4-hydroxy-2-methylbenzene-1-sulfonamide that may exhibit enhanced bioactivity or reduced toxicity.

In conclusion,4-hydroxy-2-methylbenzene-1-sulfonamide (CAS No. 23202-51-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new ways in which this compound can be utilized to develop innovative treatments for various diseases. As our understanding of its pharmacological properties deepens,4-hydroxy-2-methylbenzene-1-sulfonamide is poised to play a crucial role in shaping the future of medicinal biology.

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